molecular formula C13H13NO2 B6414360 2-(3-Ethoxyphenyl)-4-hydroxypyridine, 95% CAS No. 1261958-50-2

2-(3-Ethoxyphenyl)-4-hydroxypyridine, 95%

Cat. No. B6414360
CAS RN: 1261958-50-2
M. Wt: 215.25 g/mol
InChI Key: XQLWMIRQCLYRHO-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) is a chemical compound used in scientific research and laboratory experiments. It is a derivative of pyridine, an organic compound that is structurally related to benzene. This compound is widely studied due to its interesting properties and versatile applications. In

Scientific Research Applications

2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as the anticonvulsant drug lamotrigine. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound has been used in studies of the structure and function of enzymes, as well as in the study of the pharmacology of drugs.

Mechanism of Action

2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) is believed to act as an inhibitor of certain enzymes. It is thought to interact with the active site of enzymes, preventing them from performing their normal function. This inhibition is believed to be reversible and can be reversed by the addition of a specific substrate.
Biochemical and Physiological Effects
2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) has been studied for its effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the activity of certain enzymes, including cytochrome P450, which is responsible for metabolizing drugs. Additionally, it has been shown to inhibit the activity of other enzymes involved in metabolism and signal transduction.

Advantages and Limitations for Lab Experiments

The use of 2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, making it an ideal starting material for synthesis reactions. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to its use, such as its relatively low solubility in water and its relatively low stability in the presence of light and air.

Future Directions

The use of 2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) in scientific research and laboratory experiments has many potential future directions. It could be used in the development of new pharmaceuticals and agrochemicals. Additionally, it could be used in the study of enzyme structure and function, as well as in the study of signal transduction pathways. Furthermore, it could be used to study the pharmacology of drugs and to develop new inhibitors of enzymes. Finally, it could be used in the development of new synthetic methods and techniques.

Synthesis Methods

2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) is synthesized through a multi-step process. The first step involves the reaction of ethylbenzene with sulfuric acid and hydrogen peroxide to form ethoxyphenol. This compound is then reacted with pyridine to form 2-(3-ethoxyphenyl)-4-hydroxypyridine. This compound can be further purified by recrystallization to obtain a 95% pure product.

properties

IUPAC Name

2-(3-ethoxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-12-5-3-4-10(8-12)13-9-11(15)6-7-14-13/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLWMIRQCLYRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692556
Record name 2-(3-Ethoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethoxyphenyl)pyridin-4(1H)-one

CAS RN

1261958-50-2
Record name 2-(3-Ethoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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